Potassium 3-iodo-4-methylthiophene-2-carboxylate
Description
Contextualization within Halogenated Thiophene (B33073) Derivatives
Halogenated thiophenes are a significant class of heterocyclic compounds due to the profound impact of halogen substituents on the electronic properties and reactivity of the thiophene ring. The introduction of a halogen atom can serve as a handle for further functionalization through various cross-coupling reactions. Iodinated thiophenes, in particular, are highly valued for their reactivity in carbon-carbon bond-forming reactions, such as the Suzuki, Stille, and Sonogashira couplings. The presence of both an iodo and a carboxylate group on the thiophene ring, as seen in the subject compound, provides orthogonal reactivity, enabling selective transformations at different positions of the heterocyclic core.
Historical Overview of its Discovery and Initial Synthetic Routes
Plausible early synthetic strategies would have involved two main approaches:
Iodination of a pre-functionalized thiophene: This would involve the synthesis of 4-methylthiophene-2-carboxylic acid followed by direct iodination. The challenge in this approach lies in controlling the regioselectivity of the iodination, as the directing effects of the carboxylate and methyl groups would need to be carefully considered.
Carboxylation of a pre-iodinated thiophene: This route would begin with the synthesis of 3-iodo-4-methylthiophene, followed by metallation (for example, through lithium-halogen exchange) and subsequent quenching with carbon dioxide to install the carboxylic acid group.
The potassium salt is then readily formed by treating the carboxylic acid with a suitable potassium base, such as potassium hydroxide (B78521) or potassium carbonate.
Significance of the Thiophene Core in Organic Synthesis
The thiophene ring is a privileged scaffold in organic and medicinal chemistry. Its structural similarity to benzene (B151609) allows it to act as a bioisostere in drug design, often leading to compounds with improved pharmacokinetic profiles. Thiophene and its derivatives are integral components in a wide array of pharmaceuticals, agrochemicals, and materials with interesting electronic and photophysical properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for molecular recognition and biological activity.
Overview of Current and Emerging Research Trajectories Pertaining to Potassium 3-iodo-4-methylthiophene-2-carboxylate
Current research involving this compound and its derivatives primarily focuses on its application as a versatile intermediate in the synthesis of complex organic molecules. The reactivity of the carbon-iodine bond is a key feature that is exploited in various cross-coupling reactions.
A notable application is the use of its corresponding methyl ester, methyl 3-iodo-4-methylthiophene-2-carboxylate, in the Sonogashira coupling reaction . unipa.it This palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org In a documented procedure, methyl 3-iodo-4-methylthiophene-2-carboxylate was successfully coupled with various terminal alkynes in the presence of a palladium catalyst (PdCl2(PPh3)2) and a copper(I) co-catalyst (CuI). unipa.it This reaction demonstrates the utility of this iodinated thiophene derivative in constructing more elaborate molecular frameworks containing both a thiophene and an alkyne moiety. unipa.it
The general scheme for this transformation can be represented as follows:
Scheme 1: Sonogashira coupling of methyl 3-iodo-4-methylthiophene-2-carboxylate with a terminal alkyne.
This reactivity opens up avenues for the synthesis of novel materials and potential drug candidates. The resulting alkynyl-substituted thiophenes can undergo further transformations, highlighting the synthetic potential of the parent iodo-thiophene compound.
Below is a data table summarizing the key reactants and products in a typical Sonogashira coupling reaction involving a derivative of the title compound. unipa.it
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| Methyl 3-iodo-4-methylthiophene-2-carboxylate | Phenylacetylene | PdCl2(PPh3)2, CuI, Diisopropylamine | Methyl 4-methyl-3-(phenylethynyl)thiophene-2-carboxylate |
Classical Approaches to the 2-Carboxylate and 4-Methylthiophene Core Synthesis
The foundational step in synthesizing the target molecule is the creation of the 4-methylthiophene-2-carboxylate framework. Various synthetic strategies can be employed to build this core structure, ranging from the modification of pre-existing thiophenes to the de novo construction of the heterocyclic ring.
Esterification and Subsequent Saponification Strategies
Esterification and saponification are fundamental reactions in organic synthesis, often used to protect or deprotect a carboxylic acid functional group. In the context of synthesizing the thiophene core, a precursor such as 4-methylthiophene-2-carboxylic acid can be converted to its corresponding ester (e.g., methyl or ethyl ester). This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The ester form can be advantageous for purification (e.g., distillation or chromatography) or for preventing unwanted side reactions in subsequent steps.
The general scheme for these processes is as follows:
Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)
Saponification: R-COOR' + KOH → R-COOK + R'-OH
These strategies are crucial for manipulating the carboxyl group during the synthesis of complex thiophene derivatives.
Direct Carboxylation Methods
Direct carboxylation involves the introduction of a carboxylic acid group onto a pre-formed 4-methylthiophene ring. A prevalent method for this transformation is through the use of organometallic intermediates. For instance, 3-methylthiophene (B123197) can be selectively metalated at the 2-position using a strong base like n-butyllithium. The resulting 3-methyl-2-thienyllithium is a potent nucleophile that can react with carbon dioxide (CO₂), often from dry ice, in an electrophilic addition reaction. Subsequent acidic workup protonates the intermediate carboxylate salt to yield 4-methylthiophene-2-carboxylic acid. researchgate.net
Another approach involves the direct carboxylation of thiophene with CO₂ in a solvent-free medium containing carbonate and carboxylate salts, which facilitate the cleavage of the C-H bond. thieme-connect.de While this has been demonstrated for thiophene itself, its application to substituted thiophenes like 4-methylthiophene would require specific optimization of reaction conditions to ensure regioselectivity at the 2-position.
| Method | Reagents | Intermediate | Product |
| Organometallic Carboxylation | 1. n-BuLi 2. CO₂ 3. H₃O⁺ | 3-methyl-2-thienyllithium | 4-methylthiophene-2-carboxylic acid |
| Base-Mediated Carboxylation | CO₂, Cs₂CO₃, Cesium pivalate | Thienyl anion | Thiophene-2-carboxylate |
Cyclization Reactions for Thiophene Ring Formation
De novo synthesis, or the construction of the thiophene ring from acyclic precursors, offers a powerful way to control the substitution pattern. Several named reactions are cornerstones of thiophene synthesis.
Gewald Aminothiophene Synthesis: This is a multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.orgic.ac.uk This method typically produces 2-aminothiophenes. To arrive at the desired 4-methylthiophene-2-carboxylate, a starting material like methyl 3-oxobutanoate could potentially be used, although subsequent modification of the 2-amino group would be necessary. The reaction proceeds via a Knoevenagel condensation, followed by sulfur addition and cyclization. nih.gov
Hinsberg Thiophene Synthesis: This reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base. thieme-connect.com It is a reliable method for producing 3,4-disubstituted thiophene-2,5-dicarboxylates. researchgate.net By selecting appropriate starting materials, this synthesis can be adapted to yield the desired substitution pattern.
Paal-Knorr Thiophene Synthesis: In this classical method, a 1,4-dicarbonyl compound is reacted with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. commonorganicchemistry.comthieme-connect.com The synthesis of the specific 1,4-dicarbonyl precursor required for 4-methylthiophene-2-carboxylate would be a critical preceding step.
These cyclization methods provide versatile entry points to a wide array of substituted thiophenes, including the key 4-methyl-2-carboxylate core.
Regioselective Iodination Techniques for the Thiophene Core at Position 3
Once the 4-methylthiophene-2-carboxylate core is synthesized, the next critical step is the regioselective introduction of an iodine atom at the 3-position. The electronic properties of the existing substituents—the electron-donating methyl group at C4 and the electron-withdrawing carboxylate group at C2—dictate the reactivity of the remaining C-H bonds at positions 3 and 5 towards electrophilic substitution.
Electrophilic Iodination Protocols (e.g., N-Iodosuccinimide (NIS) mediated)
Electrophilic iodination is a common method for halogenating aromatic rings. N-Iodosuccinimide (NIS) is a mild and efficient source of the electrophilic iodonium ion (I⁺). nih.gov The reaction is often catalyzed by an acid, such as 4-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA), which activates the NIS and increases the electrophilicity of the iodine. commonorganicchemistry.com
For 4-methylthiophene-2-carboxylate, there are two available positions for substitution: C3 and C5. The methyl group at C4 is an activating group that directs electrophiles to the ortho positions (C3 and C5). The carboxylate group at C2 is a deactivating group that directs to the meta position (C5). Therefore, the electronic effects of both substituents converge to strongly favor substitution at the C5 position. To achieve the desired, less favored iodination at the C3 position, careful control of reaction conditions is necessary. This might involve using specific solvents, temperatures, or blocking the more reactive C5 position temporarily.
A study on the iodination of various thiophene derivatives using NIS activated with 4-toluenesulfonic acid in ethanol (B145695) demonstrated a simple and efficient methodology. commonorganicchemistry.com The regioselectivity is highly dependent on the substrate's existing substitution pattern.
| Reagent | Catalyst/Activator | Solvent | Key Feature |
| N-Iodosuccinimide (NIS) | 4-Toluenesulfonic acid (TsOH) | Ethanol | Efficient and clean iodination of various thiophenes. commonorganicchemistry.com |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Dichloromethane | Regioselective iodination of methoxy- or methyl-substituted aromatics. nih.gov |
| Iodine (I₂) / Periodic Acid (H₅IO₆) | Sulfuric Acid | Acetic Acid/Water | Classical method for aromatic iodination. |
Metal-mediated Halogenation Routes
Metal-mediated routes offer an alternative strategy for achieving high regioselectivity, often by overcoming the inherent electronic preferences of the substrate. These methods typically involve an initial metalation step (deprotonation) at a specific site, followed by quenching the resulting organometallic intermediate with an electrophilic iodine source.
One powerful technique is directed ortho-metalation (DoM). In the case of 4-methylthiophene-2-carboxylate, the carboxylate group can direct a strong base, such as lithium diisopropylamide (LDA) or a similar lithium amide base, to deprotonate the adjacent C3 position. The resulting lithiated intermediate is then trapped with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom precisely at the C3 position. This approach circumvents the electronic preference for C5 substitution seen in electrophilic aromatic substitution.
Additionally, metal-catalyzed methods involving copper, indium, or rhodium have been employed in the synthesis of complex thiophene derivatives, offering high levels of regioselectivity. researchgate.net While not specifically detailed for this exact transformation, such approaches represent a viable avenue for controlled halogenation. These techniques often provide access to isomers that are difficult to obtain through classical electrophilic substitution pathways.
An in-depth examination of the synthetic approaches for producing this compound reveals a landscape of intricate chemical strategies. This article focuses exclusively on the methodologies employed in the synthesis of this specific compound, delving into advanced techniques and the optimization of reaction parameters.
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;3-iodo-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S.K/c1-3-2-10-5(4(3)7)6(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTSJBFUCKIAFR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1I)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IKO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Potassium 3 Iodo 4 Methylthiophene 2 Carboxylate
Reactions Involving the Carboxylate Group (C-COO⁻ Bond Activation)
The carboxylate group in Potassium 3-iodo-4-methylthiophene-2-carboxylate is a versatile functional handle for a variety of chemical transformations.
Decarboxylation Pathways and Mechanisms
Decarboxylation involves the removal of the carboxylate group and its replacement with a hydrogen atom, releasing carbon dioxide. The stability of thiophene-2-carboxylic acids towards decarboxylation is notably higher than that of furan-2-carboxylic acid or pyrrole-2-carboxylic acid. youtube.com This is due to the higher aromaticity of the thiophene (B33073) ring, which makes the protonation at the C2 position (ipso-substitution), a key step in the decarboxylation mechanism, less favorable. youtube.com
However, decarboxylation can be induced under specific conditions:
Acid-Catalyzed Decarboxylation: Heating in the presence of a strong acid, such as hydrobromic acid, can facilitate decarboxylation. zendy.io The mechanism involves protonation of the ring, followed by the loss of CO₂.
Metal-Catalyzed Decarboxylation: Copper catalysts, often in combination with quinoline, are classically used for the decarboxylation of aromatic carboxylic acids, including thiophene derivatives. zendy.io
Brominative Decarboxylation: In some cases, treatment with bromine can lead to a simultaneous bromination and decarboxylation sequence.
Formation of Esters, Amides, and Anhydrides
The potassium carboxylate can be converted back to the corresponding carboxylic acid by treatment with a mineral acid. This thiophene-2-carboxylic acid is a key precursor for synthesizing various derivatives such as esters, amides, and anhydrides. google.com
Esterification: Esters can be prepared through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄). google.com Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. google.com
Amide Formation: Amides are typically synthesized by reacting a carboxylic acid derivative with an amine. youtube.comkhanacademy.org A common laboratory method involves activating the carboxylic acid, for instance, by converting it to an acid chloride or using a coupling reagent (like dicyclohexylcarbodiimide, DCC), followed by the addition of an amine. researchgate.net Direct reaction of the carboxylic acid with an amine requires high temperatures to drive off the water formed. youtube.com Catalyst-free methods involving the reaction of thiocarboxylic acids (which can be derived from the carboxylic acid) with amines have also been developed. nih.govresearchgate.net
Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically by heating with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can be prepared by reacting the carboxylate salt with an acyl halide.
Electrophilic Aromatic Substitution on the Thiophene Ring (e.g., at position 5)
The thiophene ring is aromatic and undergoes electrophilic aromatic substitution (SEAr) reactions, such as halogenation, nitration, and Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com Thiophene is generally more reactive than benzene (B151609) in these reactions. pharmaguideline.comstudysmarter.co.uk The regioselectivity of the substitution is directed by the existing substituents on the ring.
In this compound, we have three directing groups:
-COO⁻ K⁺ (Carboxylate): A deactivating, meta-directing group (when considered as -COOH in the acidic reaction medium).
-I (Iodo): A deactivating, ortho, para-directing group.
-CH₃ (Methyl): An activating, ortho, para-directing group.
The only available position for substitution is C5. The directing effects on this position are:
Para to the methyl group (activating).
Ortho to the iodo group (deactivating).
Meta to the carboxylate group (deactivating).
Table 3: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Reagent(s) | Expected Product at C5 |
|---|---|---|---|
| Bromination | Br⁺ | Br₂ in Acetic Acid | 5-Bromo derivative |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 5-Nitro derivative |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 5-Sulfonic acid derivative |
| Friedel-Crafts Acylation | R-C=O⁺ | Acyl chloride / AlCl₃ | 5-Acyl derivative |
Radical Reactions and Single-Electron Transfer Processes
Aryl iodides are well-known precursors for aryl radicals through single-electron transfer (SET) processes or homolytic cleavage induced by heat or light. fiveable.menih.gov The C-I bond is the weakest of the carbon-halogen bonds, facilitating its involvement in radical reactions. nih.gov
Generation of Thienyl Radicals: The 3-thienyl radical can be generated from this compound via:
Reaction with Radical Initiators: Reagents like AIBN (azobisisobutyronitrile) or benzoyl peroxide can initiate radical chain reactions.
Transition Metal Catalysis: Some transition metals can induce the formation of aryl radicals from aryl iodides via a single-electron transfer mechanism. researchgate.netchemrxiv.org For example, arenediazonium salts can be used to generate aryl radicals that can then react with iodoarenes in palladium-catalyzed processes. researchgate.net
Photolysis: UV irradiation can cause homolytic cleavage of the C-I bond.
Once formed, this thienyl radical can participate in various reactions, including:
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule. nih.gov
Addition to π-systems: It can add to double or triple bonds, initiating polymerization or cyclization reactions.
Radical Coupling: It can couple with another radical to form a new bond. nih.gov
Single-electron transfer processes are also relevant in the context of forming organometallic reagents or in certain electrochemical reactions involving thiophene derivatives. acs.org
Intramolecular Cyclization Reactions Involving this compound Derivatives
Derivatives of this compound are versatile intermediates in the synthesis of fused heterocyclic systems, particularly those containing a thieno[3,2-c] or other fused thiophene cores. The presence of the iodo group at the 3-position and a carboxylate at the 2-position allows for a variety of intramolecular cyclization strategies, primarily driven by transition-metal catalysis. These reactions are crucial for the construction of complex molecules with potential applications in medicinal chemistry and materials science.
The general approach involves the conversion of the carboxylate group into a reactive side chain containing an unsaturated moiety, such as an alkene or alkyne. This sets the stage for an intramolecular cyclization reaction where the iodine atom on the thiophene ring acts as a reactive site for carbon-carbon bond formation, typically facilitated by a palladium or copper catalyst.
Palladium-Catalyzed Intramolecular Heck-Type Cyclization
A prominent method for the intramolecular cyclization of derivatives of 3-iodothiophenes involves the Palladium-Catalyzed Intramolecular Heck Reaction. wikipedia.orglibretexts.org This reaction is a powerful tool for forming carbon-carbon bonds and constructing cyclic structures. wikipedia.org In this context, a derivative of this compound is first functionalized at the carboxylate position with a side chain containing a terminal alkene.
The reaction proceeds via the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the thiophene ring, forming an organopalladium(II) intermediate. This is followed by the intramolecular migratory insertion of the tethered alkene into the palladium-carbon bond. The final step is typically a β-hydride elimination, which regenerates the palladium(0) catalyst and yields the cyclized product with an exocyclic or endocyclic double bond. princeton.edu The regioselectivity of the cyclization (exo vs. endo) is often influenced by the length and flexibility of the tether connecting the alkene to the thiophene ring. princeton.edu
For instance, a derivative of this compound could be converted to an N-allyl amide. This amide derivative can then undergo an intramolecular Heck reaction to furnish a thieno[3,2-c]pyridinone ring system. The reaction conditions typically involve a palladium(0) source, such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base.
Table 1: Representative Conditions for Palladium-Catalyzed Intramolecular Heck-Type Cyclization of a Hypothetical N-allyl-3-iodo-4-methylthiophene-2-carboxamide
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 100 | Good to Excellent |
| 2 | Pd(dba)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 120 | Moderate to Good |
| 3 | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 110 | Good |
Note: This table is illustrative and based on general conditions for intramolecular Heck reactions of similar substrates.
Copper-Catalyzed Intramolecular Cyclization
Copper-catalyzed intramolecular cyclizations offer an alternative to palladium-based methods and can sometimes provide complementary reactivity. researchgate.netrsc.org These reactions can proceed through various mechanisms, including radical pathways or organocopper intermediates. For derivatives of this compound, a copper-catalyzed approach could be employed for the synthesis of fused heterocycles.
For example, a derivative functionalized with a side chain amenable to radical cyclization could be subjected to copper catalysis. mdpi.com The reaction might be initiated by an oxidant that facilitates the formation of a radical, which then undergoes intramolecular addition to an unsaturated bond. Alternatively, copper can facilitate Ullmann-type couplings or Sonogashira-type reactions intramolecularly if an appropriate alkyne-containing side chain is installed at the carboxylate position.
Detailed research findings have shown that copper(II) salts can mediate the intramolecular cyclization of (Z)-chalcogenoenynes to yield 3-halochalcogenophenes through a 5-endo-dig cyclization pathway. researchgate.net While this is an intermolecular example, the principles can be extended to intramolecular systems.
Table 2: Potential Copper-Catalyzed Intramolecular Cyclization of a 3-iodo-4-methylthiophene-2-carboxylate Derivative with a Terminal Alkyne Side Chain
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Product Type |
| 1 | CuI | TMEDA | K₂CO₃ | Toluene | 100 | Fused Thiophene |
| 2 | Cu(OAc)₂ | - | Pyridine | DMF | 120 | Fused Thiophene |
| 3 | CuBr₂ | - | - | Acetonitrile | Room Temp to 50 | Fused Thiophene |
Note: This table represents plausible conditions based on known copper-catalyzed cyclizations of similar iodo-alkyne substrates.
Strategic Utilization of Potassium 3 Iodo 4 Methylthiophene 2 Carboxylate As a Synthetic Synthon
Precursor for Highly Functionalized Thiophene (B33073) Scaffolds
The carbon-iodine bond in Potassium 3-iodo-4-methylthiophene-2-carboxylate is a key feature that allows for extensive functionalization of the thiophene core. This bond is readily activated by transition metal catalysts, particularly palladium, enabling a wide range of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating complex molecular architectures from simpler precursors.
Detailed research has demonstrated the successful application of derivatives of this compound in well-known coupling reactions. For instance, the methyl ester version, methyl 3-iodo-4-methylthiophene-2-carboxylate, serves as an effective substrate in Sonogashira and Suzuki cross-coupling reactions. unipa.it In the Sonogashira reaction, the iodothiophene is coupled with a terminal alkyne, such as phenylacetylene, to introduce an alkynyl group at the 3-position of the thiophene ring. unipa.it Similarly, the Suzuki reaction allows for the introduction of aryl or vinyl groups by coupling the iodothiophene with a corresponding boronic acid. These reactions provide a direct and efficient pathway to di- and tri-substituted thiophenes, which are important scaffolds in medicinal chemistry and materials science.
The following table summarizes key coupling reactions for functionalizing the thiophene scaffold, starting from the methyl ester derivative of the title compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond | Product Example (from Methyl 3-iodo-4-methylthiophene-2-carboxylate) |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Thiophene-Alkyne | Methyl 4-methyl-3-(phenylethynyl)thiophene-2-carboxylate unipa.it |
| Suzuki Coupling | Arylboronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Thiophene-Aryl | Methyl 4-methyl-3-phenylthiophene-2-carboxylate |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Thiophene-Alkene | Methyl 3-(2-phenylvinyl)-4-methylthiophene-2-carboxylate |
| Stille Coupling | Organostannane (e.g., Tributyl(phenyl)stannane) | Pd(PPh₃)₄ | Thiophene-Aryl | Methyl 4-methyl-3-phenylthiophene-2-carboxylate |
These methods highlight the compound's role as a robust platform for generating diverse and highly functionalized thiophene derivatives.
Building Block in Natural Product Synthesis
Thiophene rings are present in a variety of natural products, often contributing to their biological activity. While specific examples detailing the use of this compound in the total synthesis of a natural product are not prominently documented in readily available literature, its structural features make it a highly plausible and strategic building block for such endeavors.
Assembly of Thiophene-Containing Natural Product Cores
The synthesis of natural products is a significant driver of progress in organic chemistry. nih.gov For thiophene-containing natural products, a pre-functionalized building block like this compound offers a strategic advantage. Chemists can utilize the iodo group for a key cross-coupling reaction to attach the thiophene core to another complex fragment of the target molecule. Following this coupling, the carboxylate group and the methyl group can be further elaborated or modified as required by the synthetic plan. This approach, known as a convergent synthesis, allows for the efficient assembly of complex structures by joining large, pre-synthesized fragments, which is often more efficient than building the molecule in a linear fashion. The defined substitution pattern (iodo at C-3, methyl at C-4, carboxylate at C-2) provides excellent regiochemical control, which is critical in the precise construction of a natural product's core structure.
Intermediate in the Synthesis of Advanced Organic Materials
Functionalized thiophenes are fundamental components of many advanced organic materials due to their electronic properties and chemical stability. This compound serves as a valuable intermediate for creating monomers that can be polymerized or used in the synthesis of small-molecule organic semiconductors.
Polythiophene Derivatives via Controlled Polymerization
Polythiophenes are a major class of conducting polymers used in applications such as organic light-emitting diodes (LEDs) and solar cells. cmu.edu The properties of these polymers are highly dependent on the regularity of their structure, specifically the head-to-tail (HT) coupling of the monomer units.
To be used in polymerization, this compound would typically be converted into a dihalogenated monomer, for example, by introducing a bromine or iodine atom at the 5-position. This 2,5-dihalo-3-methyl-4-carboxylate thiophene monomer can then undergo controlled, metal-catalyzed cross-coupling polymerization reactions. Methods like the Grignard Metathesis (GRIM) polymerization or Stille-type polymerizations are commonly employed to produce well-defined, regioregular polythiophenes. d-nb.info The presence of the carboxylate group (or its ester derivative) on the polymer side chain can be used to fine-tune the polymer's solubility, film morphology, and electronic energy levels, which are critical for device performance. d-nb.info
Organic Semiconductors and Optoelectronic Materials (focus on synthetic routes)
Beyond polymers, substituted thiophenes are crucial building blocks for small-molecule organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov These materials often consist of a π-conjugated core made by coupling several aromatic or heteroaromatic rings together.
The synthetic route to these materials frequently involves palladium-catalyzed cross-coupling reactions. A synthon derived from this compound can be strategically coupled with other functionalized aromatic building blocks, such as other thiophenes, benzothiophenes, or thienothiophenes, to construct these extended π-systems. nih.govacs.org For example, a Suzuki or Stille coupling reaction could be used to connect the 3-position of the thiophene ring to another aromatic system. Subsequent reactions could then functionalize the 5-position, leading to the assembly of complex, non-polymeric materials with tailored optoelectronic properties for high-performance electronic devices. acs.org
Advanced Characterization Techniques for Mechanistic and Structural Elucidation of Potassium 3 Iodo 4 Methylthiophene 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and the solid state. For Potassium 3-iodo-4-methylthiophene-2-carboxylate, both ¹H and ¹³C NMR provide foundational data for confirming its identity and purity. The substituent effects in thiophene (B33073) compounds are well-documented, allowing for the prediction of chemical shifts. oup.com The electron-withdrawing carboxylate group and the iodine atom, along with the electron-donating methyl group, create a distinct electronic environment that influences the chemical shifts of the thiophene ring's single proton and its carbon atoms. oup.comdocumentsdelivered.com
In a typical synthesis, such as the iodocyclization of sulfur-containing alkynes or Suzuki coupling reactions, NMR is used to monitor the conversion of starting materials to products. nih.govnih.govmdpi.com The disappearance of reactant signals and the appearance of product signals allow for the determination of reaction kinetics and optimization of conditions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | 7.5 - 7.8 | - |
| C-2 (C=O) | - | 165 - 170 |
| C-3 (C-I) | - | 90 - 95 |
| C-4 (C-CH₃) | - | 140 - 145 |
| C-5 (C-H) | - | 130 - 135 |
| C-CH₃ | 2.2 - 2.5 | 15 - 20 |
Note: Predicted values are based on known substituent effects in thiophene derivatives. Actual values may vary based on solvent and concentration.
During the synthesis of this compound, various complex intermediates or side products may form. Unambiguous structural assignment of these species often requires more than simple 1D NMR. Two-dimensional (2D) NMR techniques are essential in these cases.
2D-COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. While the target molecule has only one aromatic proton, COSY is invaluable for analyzing derivatives where additional protons are present, helping to establish connectivity within alkyl chains or other substituted groups.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). For the title compound, it would definitively link the signal of the H-5 proton to its corresponding C-5 carbon atom and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for mapping the molecular skeleton. For instance, HMBC spectra would show correlations from the methyl protons to the C-4 and C-5 carbons of the thiophene ring, and from the H-5 proton to the C-3 and C-4 carbons, confirming the substitution pattern. Such correlations are vital for distinguishing between isomers that might form during synthesis. The use of 2D NMR has proven effective in assigning complex structures in statistical copolymers containing thiophene units. rsc.org
This compound, being an ionic salt, exists as a crystalline solid. Its bulk structure, including potential polymorphic forms, can be investigated using solid-state NMR (ssNMR). Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR technique used to acquire high-resolution spectra of solids.
¹³C CP/MAS NMR is particularly useful for identifying polymorphs, which are different crystal forms of the same compound. These different packing arrangements result in distinct local electronic environments for the carbon atoms, leading to measurable differences in their chemical shifts in the ssNMR spectrum. Furthermore, ssNMR can be employed to quantify the carboxylate content in bulk materials, a technique that has been successfully applied to oxidized celluloses and is directly transferable to the analysis of this potassium carboxylate salt. nih.gov
Mass Spectrometry (MS) for Reaction Pathway Analysis and Product Confirmation
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. It is a cornerstone for confirming the successful synthesis of this compound and for identifying intermediates and byproducts.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a compound's elemental composition. For the final product, the molecular formula of the 3-iodo-4-methylthiophene-2-carboxylate anion (C₆H₄IO₂S⁻) can be unequivocally confirmed by matching its experimentally measured accurate mass with the theoretically calculated mass. This technique is crucial for distinguishing the target compound from other species that may have the same nominal mass but different elemental formulas. The use of liquid chromatography coupled with HRMS (LC-HRMS) is a well-established method for the selective identification of organic iodine compounds in complex mixtures. acs.orgnih.govresearchgate.net
Table 2: HRMS Data for the 3-iodo-4-methylthiophene-2-carboxylate Anion
| Molecular Formula | Calculated Mass (m/z) |
| [C₆H₄IO₂S]⁻ | 281.8982 |
Note: This value represents the exact mass of the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS) is used to probe the structure of an ion by isolating it and inducing fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For the 3-iodo-4-methylthiophene-2-carboxylate anion, characteristic fragmentation pathways can be predicted.
Common fragmentation patterns for such compounds include:
Decarboxylation : Loss of CO₂ (44 Da) from the carboxylate group is a very common fragmentation pathway for carboxylates.
Loss of Iodine : Cleavage of the C-I bond can result in the loss of an iodine radical (I•, 127 Da) or an iodide ion (I⁻).
Ring Fragmentation : The thiophene ring itself can undergo cleavage, leading to smaller sulfur-containing fragments.
Analyzing the fragmentation patterns of intermediates and byproducts can provide critical insights into the reaction pathway. This approach has been successfully used to study the fragmentation of various thiophene derivatives and other complex heterocyclic systems. researchgate.netresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Supramolecular Interactions
This analysis confirms the substitution pattern and provides insight into the electronic effects of the substituents on the ring's geometry. For example, studies on similar thiophene carboxylate derivatives have detailed how the thiophene ring and attached atoms are often coplanar. iucr.org
Crucially, X-ray crystallography elucidates the supramolecular structure, revealing how the potassium cations and the carboxylate anions are arranged in the crystal lattice. It details the nature of the ionic interactions between the potassium ion (K⁺) and the carboxylate group (-COO⁻). Additionally, it can identify other non-covalent interactions that stabilize the crystal packing, such as:
Halogen Bonding : Interactions involving the iodine atom.
C-H···O Interactions : Weak hydrogen bonds between C-H groups (from the methyl group or the thiophene ring) and the carboxylate oxygen atoms.
π-π Stacking : Interactions between the aromatic thiophene rings of adjacent molecules.
Understanding these supramolecular interactions is fundamental, as they govern the material's bulk properties, such as solubility and thermal stability. Crystallographic studies of related compounds, like methyl-3-aminothiophene-2-carboxylate, have revealed extensive networks of hydrogen bonds and other weak interactions that dictate the crystal packing. mdpi.com
Table 3: Potential Crystallographic Data Parameters for this compound
| Parameter | Description | Expected Observation |
| Crystal System | The basic shape of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | Provides data on molecular packing density. |
| Key Interactions | Dominant forces holding the crystal together. | Ionic K⁺···⁻OOC bonds, C-I···S or C-I···O halogen bonds, π-stacking. |
Note: The specific parameters can only be determined through experimental analysis of a suitable single crystal.
Single-Crystal X-ray Diffraction of this compound and its Co-crystals
No publicly accessible studies detailing the single-crystal X-ray diffraction analysis of this compound or its co-crystals could be located. Consequently, crystallographic data such as the crystal system, space group, unit cell dimensions, and specific atomic coordinates for this compound are not available.
Powder X-ray Diffraction for Phase Identification
There are no published powder X-ray diffraction (PXRD) patterns for this compound. This information is essential for phase identification, purity assessment, and comparison between different batches or crystalline forms of the compound. Without experimental data, a table of characteristic diffraction peaks (2θ values) and their relative intensities cannot be generated.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Mechanistic Probes
A detailed vibrational analysis of this compound using Infrared (IR) and Raman spectroscopy has not been reported in the available scientific literature. Therefore, specific data tables of vibrational frequencies and their corresponding assignments to the functional groups (such as the carboxylate COO⁻ asymmetric and symmetric stretches, C-I stretch, C-S modes of the thiophene ring, and C-H vibrations) of this molecule are unavailable.
Chiroptical Methods (CD, ORD) for Stereochemical Insights (if chiral derivatives are relevant)
The relevance of chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) is contingent on the existence of chiral derivatives of this compound. The parent molecule itself is not chiral. Searches for chiral derivatives of this specific compound did not yield any results, and therefore, no studies employing chiroptical techniques for stereochemical elucidation are available.
Theoretical and Computational Chemistry of Potassium 3 Iodo 4 Methylthiophene 2 Carboxylate
Electronic Structure and Molecular Orbital Theory
The electronic properties of Potassium 3-iodo-4-methylthiophene-2-carboxylate are determined by the arrangement of electrons in its molecular orbitals. The aromatic thiophene (B33073) ring provides a π-conjugated system, which is significantly influenced by the attached substituents. The methyl group at the 4-position acts as an electron-donating group, increasing the electron density of the ring. Conversely, the carboxylate group at the 2-position and the iodine atom at the 3-position are electron-withdrawing, which lowers the energy of the molecular orbitals.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For 3-iodo-4-methylthiophene-2-carboxylate, the HOMO is expected to be distributed primarily over the π-system of the thiophene ring, while the LUMO will also be located on the ring but with significant contributions from the electron-withdrawing carboxylate and iodo substituents. The presence of these substituents modulates the energy levels. Studies on related halogenated 2-thiophene carboxylic acid derivatives show that the HOMO-LUMO gap is influenced by the electronegativity of the halogen. mdpi.com As iodine is less electronegative than bromine or chlorine, it is expected to result in a smaller energy gap compared to its bromo- or chloro-analogs, suggesting higher reactivity. mdpi.com
Table 1: Predicted Frontier Orbital Energies and Reactivity Descriptors for Substituted Thiophenes Note: This table presents representative data from computational studies on analogous compounds to illustrate expected trends.
| Compound Feature | Predicted E_HOMO (eV) | Predicted E_LUMO (eV) | Predicted HOMO-LUMO Gap (ΔE) (eV) | Implied Reactivity |
| Thiophene | -6.5 | -0.5 | 6.0 | Low |
| Methylthiophene | -6.2 | -0.4 | 5.8 | Moderate |
| Thiophene Carboxylate | -6.8 | -1.2 | 5.6 | Moderate-High |
| Iodothiophene | -6.6 | -1.0 | 5.6 | Moderate-High |
| 3-iodo-4-methylthiophene-2-carboxylate (Anion) | ~ -6.0 | ~ -0.8 | ~ 5.2 | High |
Data are hypothetical and based on trends reported in the literature for illustrative purposes. mdpi.comnih.govnih.govresearchgate.net
An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, revealing regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net These maps are invaluable for predicting how molecules will interact with each other. researchgate.net
For the 3-iodo-4-methylthiophene-2-carboxylate anion, the ESP map is expected to show significant negative potential localized on the oxygen atoms of the carboxylate group, as this is where the negative charge is formally located. nih.govnih.gov The iodine atom, despite being electron-withdrawing, can exhibit a region of positive potential on its outermost surface, known as a "sigma-hole." This positive region is capable of forming attractive, non-covalent interactions called halogen bonds. acs.orgresearchgate.net The thiophene ring itself will display a complex potential surface, with the sulfur atom and the π-electron cloud contributing to regions of negative potential, while the hydrogen atoms and the area around the C-I bond will be more positive. researchgate.net The methyl group will have a minor effect, slightly increasing the negative potential of the adjacent ring carbon.
Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters
Quantum chemical calculations are essential for determining the thermodynamic stability and reaction kinetics of chemical processes. These methods can model reaction pathways, identify transition states, and calculate activation energies, providing a deep understanding of reaction mechanisms.
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. mdpi.comwhiterose.ac.uk For reactions involving this compound, DFT can be used to analyze transition states and calculate activation barriers. A key area of interest is the reactivity of the carbon-iodine bond, which is the weakest of the carbon-halogen bonds and makes the compound a valuable intermediate in organic synthesis, particularly in cross-coupling reactions. wikipedia.org
For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations could model the entire catalytic cycle, including oxidative addition of the C-I bond to the palladium catalyst, transmetalation, and reductive elimination. researchgate.net Such studies can elucidate the energetics of each step, identify the rate-determining step, and explain the observed regioselectivity. researchgate.net Similarly, DFT has been used to study the mechanism of direct C-H carboxylation of thiophene, confirming that the initial deprotonation step has a higher activation energy barrier than the subsequent CO2 insertion. mdpi.com
While DFT calculations are excellent for static models of molecules and transition states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations can model the movement of the solute (this compound) and solvent molecules, offering a more realistic picture of the reaction environment. mdpi.comresearchgate.net
In a synthetic context, MD simulations can be used to study:
Solvation Effects: How solvent molecules arrange around the thiophene salt and how this affects its reactivity and the stability of reaction intermediates.
Conformational Dynamics: The rotational freedom around the C-C bond connecting the carboxylate group to the thiophene ring and how different conformations might influence reactivity.
Ion Pairing: The interaction between the potassium cation and the carboxylate anion in different solvents, which can impact the nucleophilicity of the molecule.
Studies on similar thiophene derivatives have used MD simulations to assess the stability of ligand-protein complexes, demonstrating the power of this technique to understand dynamic molecular interactions. mdpi.comresearchgate.net
Molecular Docking and Intermolecular Interaction Studies (focus on synthetic applications, not biological activity)
Molecular docking and the study of intermolecular interactions are not limited to biological systems. In the context of synthesis, these tools can be used to understand and predict how molecules interact with catalysts, reagents, or each other, which can be crucial for designing new reactions and controlling their outcomes. nih.gov
For this compound, the iodine atom is a key feature for specific intermolecular interactions. As an organoiodine compound, it can act as a building block in synthesis, where non-covalent interactions can play a guiding role. nih.govresearchgate.net
Halogen Bonding: The iodine atom on the thiophene ring can act as a halogen bond donor. acs.orgresearchgate.net This is a highly directional, non-covalent interaction where the electropositive region (sigma-hole) on the iodine interacts with a Lewis base (e.g., a nitrogen or oxygen atom on another reactant or catalyst). Docking studies could be employed to predict the strength and geometry of these interactions, which could be exploited to control the orientation of reactants in a transition state, thereby influencing stereoselectivity or regioselectivity.
Chalcogen Bonding: The sulfur atom in the thiophene ring can also participate in non-covalent interactions known as chalcogen bonds, acting as an electron acceptor or donor. acs.org
Coordination with Catalysts: Docking simulations can model the interaction of the thiophene derivative with a metal catalyst. The carboxylate group, the sulfur atom, and the iodine atom can all potentially coordinate to a metal center, and understanding the preferred binding mode is essential for predicting the course of a catalytic reaction.
Table 2: Potential Intermolecular Interactions and Their Role in Synthetic Applications
| Interaction Type | Interacting Atoms on Target Molecule | Potential Partner in Synthesis | Role in Synthetic Application |
| Halogen Bonding | Iodine (sigma-hole) | Lewis basic atoms (N, O) on catalysts or reactants | Pre-organization of reactants, directing regioselectivity, transition state stabilization. acs.orgresearchgate.net |
| Ionic Interaction | Carboxylate (O⁻) | Metal cations, cationic reagents | Enhancing solubility, modifying nucleophilicity, catalyst binding. |
| Chalcogen Bonding | Sulfur | Nucleophilic or electrophilic centers | Supramolecular assembly, crystal engineering, influencing packing in solid-state reactions. acs.org |
| π-π Stacking | Thiophene ring | Aromatic rings of other reactants or catalysts | Stabilization of transition states, control of supramolecular architecture. nih.gov |
These computational approaches provide a powerful framework for understanding the chemical nature of this compound, enabling the prediction of its reactivity and its rational application in organic synthesis. nih.govrsc.org
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)researchgate.net
The primary approach for these theoretical predictions is through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method for its balance of accuracy and computational cost. DFT calculations can elucidate the molecular structure and vibrational spectra of thiophene derivatives. For instance, studies on 2-thiophene carboxylic acid have successfully employed DFT with the B3LYP functional and a 6-31G** basis set to calculate its molecular structure and vibrational spectra.
The process of predicting spectroscopic parameters computationally generally involves the following steps:
Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like 3-iodo-4-methylthiophene-2-carboxylic acid, different conformers, arising from the rotation around the single bond connecting the thiophene ring and the carboxylic acid group, would be considered.
Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) but also provide the theoretical IR spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. These theoretical frequencies are often scaled to better match experimental data, accounting for systematic errors in the computational method.
NMR Shielding Calculations: The prediction of NMR chemical shifts involves calculating the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C). The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for this purpose. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).
These computational approaches provide a powerful tool for understanding the spectroscopic properties of molecules. The predicted spectra can aid in the interpretation of experimental data and provide insights into the relationship between molecular structure and spectroscopic behavior.
While specific predicted data for this compound is not available, the following tables illustrate how such data would typically be presented.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-iodo-4-methylthiophene-2-carboxylic acid.
| Proton | Predicted Chemical Shift (ppm) |
| H (on C5) | Data not available |
| CH₃ | Data not available |
| COOH | Data not available |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-iodo-4-methylthiophene-2-carboxylic acid.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (COOH) | Data not available |
| C3 (I) | Data not available |
| C4 (CH₃) | Data not available |
| C5 | Data not available |
| CH₃ | Data not available |
| COOH | Data not available |
Table 3: Selected Predicted IR Frequencies for 3-iodo-4-methylthiophene-2-carboxylic acid.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (COOH) | Data not available |
| C=O stretch (COOH) | Data not available |
| C-H stretch (aromatic) | Data not available |
| C-H stretch (methyl) | Data not available |
| Thiophene ring stretch | Data not available |
Future Research Directions and Emerging Paradigms for Potassium 3 Iodo 4 Methylthiophene 2 Carboxylate
Development of Novel Catalytic Systems for Transformations Involving Potassium 3-iodo-4-methylthiophene-2-carboxylate
The carbon-iodine bond in this compound is a prime target for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Future research will focus on developing more efficient, selective, and sustainable catalytic systems to broaden the synthetic utility of this compound.
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are highly effective for the functionalization of aryl halides. nih.govresearchgate.netrsc.org For this compound, research will aim at designing novel palladium catalysts with specialized ligands that can operate under milder conditions, tolerate a wider range of functional groups, and proceed with lower catalyst loadings to minimize cost and metal contamination. researchgate.net For instance, developing catalyst systems that are active at room temperature would be a significant advancement.
Emerging paradigms include the exploration of catalysts based on more abundant and less toxic metals like copper, nickel, or iron as alternatives to palladium. researchgate.net Copper-catalyzed Sonogashira-type couplings and nickel-catalyzed Kumada couplings have shown promise for thiophene (B33073) derivatives and could be adapted for this specific substrate. mdpi.comunimi.it A key research direction is the development of ligand-free catalytic systems, which offer advantages in terms of cost-effectiveness and ease of product purification. rsc.org Furthermore, photocatalysis using bismuth or other metals presents a novel approach for the activation and coupling of aryl iodides under light-driven conditions.
The development of heterogeneous catalysts, where the metal is supported on materials like polymers, silica, or magnetic nanoparticles, is another critical area. rsc.org These catalysts facilitate easier separation from the reaction mixture, enabling recycling and application in continuous flow systems, which aligns with the principles of green chemistry.
A summary of potential catalytic transformations and future research goals is presented below.
| Reaction Type | Typical Catalyst System | Potential Coupling Partner | Future Research Focus |
| Suzuki-Miyaura | Pd(0) with phosphine (B1218219) ligands, Base | Aryl/heteroaryl boronic acids/esters | Development of air-stable, low-loading Pd catalysts; exploration of Ni catalysts; ligand-free systems. |
| Sonogashira | Pd(0)/Cu(I) co-catalyst, Base | Terminal alkynes | Design of copper-free systems to prevent alkyne homocoupling; heterogeneous catalysts for easy recovery. unimi.itresearchgate.net |
| Heck | Pd(0) or Pd(II), Base | Alkenes | Creation of catalysts with high regioselectivity and stereoselectivity; use of arylboronic acids as an alternative aryl source. sigmaaldrich.com |
| Buchwald-Hartwig | Pd(0) with bulky phosphine ligands, Base | Primary/secondary amines, ammonia (B1221849) equivalents | Design of ligands for coupling sterically hindered amines; development of catalysts tolerant to a broader range of functional groups. |
| Kumada | Ni(II) or Pd(0) with phosphine ligands | Grignard reagents | Optimization for thiophene-based substrates; improving functional group tolerance. mdpi.com |
Integration of Flow Chemistry in the Synthesis and Reactions of this compound
Flow chemistry, utilizing microreactors or tubular reactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated high-throughput screening and production. acs.orgmdpi.com The integration of this technology is a promising future direction for the synthesis and subsequent reactions of this compound.
Future research will likely focus on developing continuous flow methods for the synthesis of the thiophene carboxylate itself, potentially adapting established batch syntheses like the Gewald reaction to a flow regime. nih.govscirp.org This could lead to higher yields, improved purity, and safer operation.
More significantly, flow chemistry is ideally suited for the palladium-catalyzed cross-coupling reactions involving the C-I bond. mdpi.com Research will target the development of packed-bed reactors containing immobilized, heterogeneous palladium catalysts. acs.orgthalesnano.com This approach allows the reactant solution to flow through the catalyst bed, with the product emerging continuously. This setup simplifies product purification, as the catalyst is retained within the reactor, and allows for long-term, stable operation. rsc.orgacs.org Flow systems for Suzuki-Miyaura and Sonogashira reactions of aryl halides have been successfully demonstrated and could be readily adapted. researchgate.netmdpi.comthalesnano.com The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can be leveraged to optimize reaction conditions rapidly, maximize yield, and minimize the formation of byproducts. mdpi.com
| Parameter | Advantage in Flow Chemistry | Research Goal for the Compound |
| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid heating and cooling. unimi.it | Precise temperature control to minimize side reactions during exothermic coupling processes. |
| Mass Transfer | Efficient mixing of reactants and catalysts. mdpi.com | Increased reaction rates and yields in cross-coupling reactions. |
| Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Safe handling of potentially reactive organometallic intermediates in coupling reactions. |
| Automation | Enables automated high-throughput optimization and production. mdpi.com | Rapid screening of catalysts, solvents, and bases to find optimal conditions for transformations. |
| Catalyst Use | Ideal for heterogeneous/immobilized catalysts, allowing for easy separation and reuse. rsc.org | Development of robust packed-bed reactors with immobilized Pd catalysts for continuous production of derivatives. |
Exploration of Bio-orthogonal Reactions with Derivatives of this compound (focus on chemical methodology)
Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biological processes. wikipedia.orgwebsite-files.com This field enables the study of biomolecules in their natural environment. A key future direction is the development of derivatives of this compound that can participate in such reactions, with a focus on establishing novel chemical methodologies.
The core strategy would involve transforming the initial compound into a bio-orthogonal reporter or probe. The aryl iodide functionality is particularly interesting in this context. While not inert, its reactivity can be controlled. Transition metal-catalyzed reactions, particularly those mediated by palladium, have been adapted for bio-orthogonal applications. nih.gov Research could focus on developing cell-compatible palladium catalysts that can selectively mediate the coupling of an iodothiophene-derivatized biomolecule with a probe molecule inside or on the surface of a cell. nih.gov This would represent a powerful tool for site-specific protein modification or cellular imaging.
Methodological development would involve:
Synthesis of Functionalized Derivatives: Converting the carboxylate group into an amide linked to a biologically active molecule or transforming it into another functional group that can be attached to a biomolecule (e.g., protein, glycan).
Development of Biocompatible Catalysis: Designing palladium complexes or nanoparticles that are stable and active in aqueous, physiological conditions and exhibit low cytotoxicity. This might involve water-soluble ligands or protective coatings.
Exploring Coupling Partners: Investigating novel coupling partners for the iodothiophene moiety that are themselves bio-orthogonal and provide a useful signal (e.g., a fluorophore) or function upon reaction.
An alternative approach involves converting the iodo-group into other functionalities known to participate in established bio-orthogonal reactions, such as azides or strained alkynes for copper-free click chemistry. wikipedia.org The thiophene core itself could serve as a useful scaffold, potentially influencing the electronic properties or providing additional interaction sites for the resulting bioconjugate.
Applications in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The structure of this compound provides several features that can be exploited in the design of self-assembling systems.
Future research will explore how the interplay of π-π stacking of the thiophene rings, hydrogen bonding via the carboxylate group (or derivatives), and other interactions like halogen bonding (involving the iodine atom) can direct the formation of ordered supramolecular structures. figshare.comnih.gov The position of the functional groups on the thiophene ring is known to significantly influence the packing and self-assembly behavior of molecules. figshare.comacs.org
Key research directions include:
Functionalization for Self-Assembly: Derivatizing the carboxylate group with long alkyl chains or other recognition motifs (e.g., amides) can induce self-assembly into well-defined nanostructures like wires, sheets, or vesicles at interfaces or in solution. nih.govacs.org
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. This interaction is directional and can be a powerful tool for controlling crystal engineering and the formation of co-crystals and other supramolecular architectures. Research into the strength and directionality of iodine bonding in this specific molecular context is needed. nih.govrsc.orgnih.gov
Host-Guest Chemistry: The thiophene unit can be incorporated into larger macrocyclic hosts or act as a guest that binds within a host cavity. The electronic properties of the thiophene ring can be tuned through substitution at the iodine position, potentially modulating the binding affinity for specific guests.
Advanced Materials Science Applications Deriving from this compound (focus on synthetic pathways and mechanisms)
Thiophene-based polymers, particularly polythiophenes, are a cornerstone of organic electronics due to their conductive and semiconductive properties. nih.govdtu.dkphysicsjournal.net this compound is an excellent precursor for the synthesis of novel, functionalized polythiophenes and other advanced materials. Research in this area will focus on the development of specific synthetic pathways to control the structure and properties of the resulting materials.
The primary synthetic route to be explored is the polymerization via cross-coupling reactions at the C-I bond. Several established methods can be investigated and optimized:
Kumada Catalyst-Transfer Polycondensation (KCTP): This method involves converting the iodothiophene into a Grignard reagent, followed by nickel-catalyzed polymerization. mdpi.comnih.gov KCTP is known for producing highly regioregular head-to-tail (HT) coupled poly(3-alkylthiophene)s, which is crucial for achieving high charge carrier mobility. cmu.edu Research will focus on adapting this method to the 3-iodo-4-methyl-2-carboxylate monomer, studying the influence of the carboxylate group on the polymerization mechanism.
McCullough Method: This involves a regiospecific metal-halogen exchange to generate a well-defined organometallic intermediate, which is then polymerized using a nickel catalyst to yield highly regioregular polymers. cmu.edu
Suzuki and Stille Polycondensation: These palladium-catalyzed methods involve reacting a dihalo-monomer with a bis(organoboron) or bis(organotin) monomer, respectively. The subject compound could be converted into a diboronic ester derivative and then copolymerized with various aryl dihalides to create a wide range of conjugated copolymers with tunable electronic and optical properties.
A key research focus will be understanding how the methyl and carboxylate substituents influence the final polymer's properties. The methyl group can enhance solubility, while the carboxylate group can be used post-polymerization to tune properties, for example, by converting it into an ester or amide, or by using it to coordinate with metal ions or to render the polymer water-soluble. rsc.org The iodine atom on the precursor is also used in the synthesis of poly(3-perfluorooctylthiophene), indicating its utility in creating specialized polymers. sigmaaldrich.com These synthetic pathways open the door to materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), sensors, and electrochromic devices. physicsjournal.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for Potassium 3-iodo-4-methylthiophene-2-carboxylate?
- Synthesis :
- Step 1 : Start with a methylthiophene precursor. Iodination at the 3-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF or THF) under controlled temperature (0–25°C).
- Step 2 : Hydrolysis of the ester group (e.g., methyl ester) to a carboxylate using aqueous KOH or NaOH, followed by ion exchange to isolate the potassium salt.
- Step 3 : Purification via recrystallization from ethanol/water mixtures to enhance purity .
- Characterization :
- NMR : , , and NMR (if applicable) to confirm substitution patterns and purity. For example, the iodine atom’s electron-withdrawing effect would deshield adjacent protons.
- HPLC : Reverse-phase chromatography to assess purity (>95% typical for research-grade compounds).
- Elemental Analysis : Verify stoichiometry of C, H, N, S, and K .
Q. How can crystallographic data be validated for this compound, and what software tools are recommended?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation. Ensure data completeness (>95%) and resolution (<0.8 Å).
- Refinement :
- Employ SHELXL for structure refinement, leveraging its robust algorithms for handling heavy atoms like iodine. Anisotropic displacement parameters for iodine should be carefully modeled to avoid overfitting .
- WinGX/ORTEP : Visualize thermal ellipsoids and validate molecular geometry (e.g., bond lengths, angles). Compare with similar thiophene derivatives in the Cambridge Structural Database (CSRD) .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported spectroscopic or crystallographic data for iodinated thiophenes?
- Spectral Conflicts :
- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and computational methods (DFT calculations for chemical shifts).
- Compare melting points and HPLC retention times with literature values. For example, impurities from incomplete iodination may alter observed data .
- Crystallographic Ambiguities :
- Re-refine datasets using alternative software (e.g., Olex2 or CRYSTALS ) to check for consistency in heavy-atom parameters.
- Analyze residual electron density maps to identify misplaced iodine positions or disorder .
Q. How does the iodine substituent influence reactivity in cross-coupling reactions or biological activity?
- Cross-Coupling : The C–I bond in the 3-position enables participation in Ullmann , Sonogashira , or Suzuki-Miyaura reactions. For example, coupling with boronic acids can generate biaryl thiophene derivatives for materials science applications.
- Biological Relevance : Iodine’s size and polarizability may enhance binding to protein targets (e.g., kinases or GPCRs). Compare IC values of iodinated vs. non-iodinated analogs in enzyme inhibition assays .
Q. What are the challenges in scaling up synthesis, and how can reaction conditions be optimized?
- Yield Optimization :
- Screen catalysts (e.g., Pd/Cu for coupling steps) and solvents (e.g., switching from THF to PEG-400 for greener chemistry).
- Use Design of Experiments (DoE) to optimize temperature, stoichiometry, and reaction time. For example, excess iodine may lead to di-iodinated byproducts .
- Purification :
- Implement column chromatography or flash distillation for intermediates. For the final potassium salt, consider membrane filtration to remove unreacted KOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
